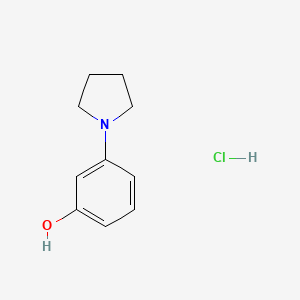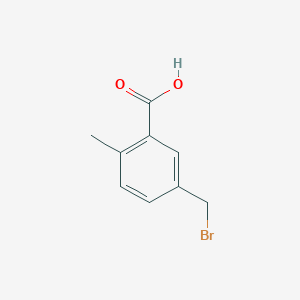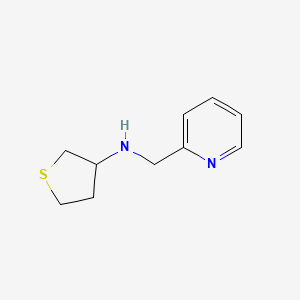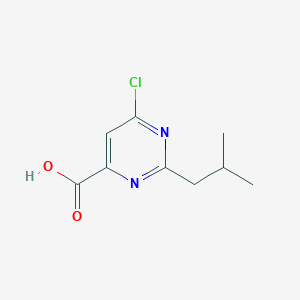![molecular formula C16H23BO2 B13191857 2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191857.png)
2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 2,4-dimethylphenyl group and an ethenyl group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dimethylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and quality in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Ethyl-substituted dioxaborolane.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the oxidative addition of the boronic ester to the aryl halide, followed by transmetalation and reductive elimination steps to form the desired product. The boron atom acts as a Lewis acid, coordinating with nucleophiles and facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2,5-Dimethylphenyl)ethenyl]-1,4-dimethylbenzene
- 2-(3,4-Dimethoxyphenyl)ethanol
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethenyl group. This structural uniqueness imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C16H23BO2 |
|---|---|
Poids moléculaire |
258.2 g/mol |
Nom IUPAC |
2-[(E)-2-(2,4-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-12-7-8-14(13(2)11-12)9-10-17-18-15(3,4)16(5,6)19-17/h7-11H,1-6H3/b10-9+ |
Clé InChI |
PGUQYVHOAJOVBK-MDZDMXLPSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=C(C=C2)C)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13191810.png)



![tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate](/img/structure/B13191826.png)
![3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13191827.png)

![Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B13191850.png)

![Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13191876.png)
![Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride](/img/structure/B13191878.png)
